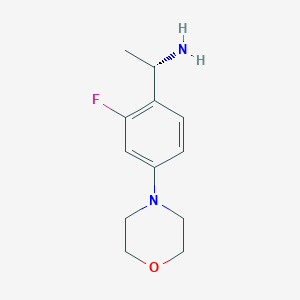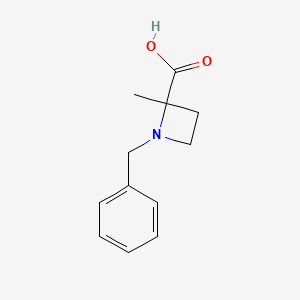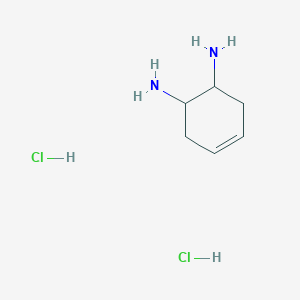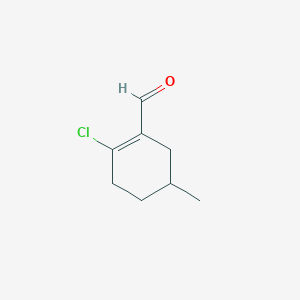
(4-Chlorobenzyl)hydrazine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobenzyl)hydrazine acetate is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)hydrazine acetate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting (4-Chlorobenzyl)hydrazine is then reacted with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)hydrazine acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium azide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
(4-Chlorobenzyl)hydrazine acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)hydrazine acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)hydrazine
- (4-Chlorobenzyl)amine
- (4-Chlorobenzyl)alcohol
Uniqueness
(4-Chlorobenzyl)hydrazine acetate is unique due to the presence of both the hydrazine and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The acetate group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
acetic acid;(4-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H9ClN2.C2H4O2/c8-7-3-1-6(2-4-7)5-10-9;1-2(3)4/h1-4,10H,5,9H2;1H3,(H,3,4) |
InChI Key |
INYAWQDAJXWQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)


![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
